molecular formula C11H9N5O6S2 B2810888 N'-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide CAS No. 898638-17-0

N'-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide

Cat. No.: B2810888
CAS No.: 898638-17-0
M. Wt: 371.34
InChI Key: LANHNUHPXZBOPS-UHFFFAOYSA-N
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Description

“N’-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide” is a complex organic compound that features a dinitrophenyl group, a thiazolidinone ring, and an acetohydrazide moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide” typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Dinitrophenyl Group: The dinitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nucleophile attacks the nitro-substituted aromatic ring.

    Formation of the Acetohydrazide Moiety: This step involves the reaction of the intermediate compound with hydrazine hydrate to form the acetohydrazide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Amino derivatives of the dinitrophenyl group.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N’-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide” involves interactions with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that are involved in biological processes.

    Pathways Involved: The compound may interfere with cellular pathways related to oxidative stress, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N’-(2,4-dinitrophenyl)hydrazine: A simpler compound with similar dinitrophenyl functionality.

    Thiazolidinone Derivatives: Compounds with the thiazolidinone ring structure, often studied for their biological activities.

    Acetohydrazide Derivatives: Compounds with the acetohydrazide moiety, known for their potential therapeutic effects.

Uniqueness

“N’-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide” is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N'-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O6S2/c17-9(4-14-10(18)5-24-11(14)23)13-12-7-2-1-6(15(19)20)3-8(7)16(21)22/h1-3,12H,4-5H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANHNUHPXZBOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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